2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine
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Description
Molecular Structure Analysis
The molecular structure of 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Pyrrolidinones : The compound is used in the synthesis of pyrrolidinones, which are crucial intermediates for developing agrochemicals and medicinal compounds. This process involves the rearrangement of chlorinated pyrrolidin-2-ones, highlighting its utility in creating useful adducts for further chemical transformations (Ghelfi et al., 2003).
Spin Trapping Applications : A novel alpha-phosphorus-containing spin trap DEPPEPO, derived from 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine, demonstrates the ability to trap radicals, especially superoxide and hydroxyl radicals. This application is significant in electron spin resonance (ESR) investigations, both in vitro and in vivo, providing insights into the structural features that contribute to its effectiveness as a lipophilic spin trap (Xu et al., 2002).
Versatile Intermediates : The compound serves as a versatile intermediate in synthesizing α-alkylidene-γ-lactones and lactams. This is achieved through the Michael addition of various nitroalkanes, showcasing its role in generating compounds with potential pharmaceutical applications (Blaszczyk et al., 2004).
Applications in Biochemistry and Materials Science
Stability Studies : Research into the stability of polymer linkages formed through RAFT (Reversible Addition-Fragmentation chain Transfer) chemistry and hetero-Diels−Alder (HDA) cycloaddition demonstrates the use of diethoxyphosphoryl derivatives for constructing macromolecular architectures. These studies provide valuable insights into the thermal and pH stability of such linkages, crucial for developing new materials (Sinnwell et al., 2008).
Spin Trapping of Lipid Radicals : DEPMPO and its derivatives, derived from 2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine, are used for spin trapping lipid radicals. These studies are essential for understanding oxidative stress and lipid peroxidation mechanisms, with implications for medical research and the development of therapeutic strategies (Stolze et al., 2000).
properties
IUPAC Name |
2-diethoxyphosphoryl-2-(2-phenylethyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26NO3P/c1-3-19-21(18,20-4-2)16(12-8-14-17-16)13-11-15-9-6-5-7-10-15/h5-7,9-10,17H,3-4,8,11-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXMSYDQTYFTPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1(CCCN1)CCC2=CC=CC=C2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26NO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90452776 |
Source
|
Record name | AGN-PC-0NESCU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diethoxyphosphoryl-2-phenethyl-pyrrolidine | |
CAS RN |
434941-00-1 |
Source
|
Record name | AGN-PC-0NESCU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90452776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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